tert-Butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate is a complex organic compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds that contain nitrogen atoms in their aromatic rings, and they are known for their diverse biological activities. This particular compound features a tert-butyl ester group, a cyclopentylcarbonyl substituent, and a hydroxyl group, which contribute to its chemical reactivity and potential pharmacological properties.
The synthesis and characterization of this compound have been documented in various scientific literature, particularly focusing on its application in medicinal chemistry and its role as a potential drug candidate. Research articles often explore the structure-activity relationships of naphthyridine derivatives, highlighting their importance in drug design and development .
This compound can be classified under:
The synthesis of tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate typically involves several steps:
The synthesis may utilize techniques such as:
The molecular structure of tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate can be described as follows:
The molecular formula can be represented as , indicating:
The compound is likely to participate in various chemical reactions due to its functional groups:
Understanding the reactivity of this compound requires knowledge of:
The mechanism of action for tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate in biological systems may involve:
Pharmacological studies often assess:
The physical properties of this compound include:
Chemical properties involve:
Relevant data from studies may provide insights into how these properties influence its behavior in biological systems.
tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate has potential applications in:
The 2,7-naphthyridine scaffold represents a privileged heterocyclic system characterized by a fused bicyclic structure containing two nitrogen atoms at the 2 and 7 positions. This diazanaphthalene architecture confers exceptional hydrogen-bonding capabilities and conformational stability, enabling precise interactions with diverse biological targets. The scaffold’s planar aromatic core facilitates π-π stacking interactions with protein binding sites, while its nitrogen atoms serve as hydrogen bond acceptors or donors depending on protonation state. These features have established 2,7-naphthyridines as versatile frameworks in kinase inhibitors, antimicrobial agents, and central nervous system therapeutics [8].
Table 1: Key Structural Features and Biological Relevance of 2,7-Naphthyridine Derivatives
Structural Feature | Physicochemical Property | Biological Implications | Example Derivatives |
---|---|---|---|
Bicyclic fused system | Enhanced rigidity | Improved target selectivity | tert-Butyl 6-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate [8] |
N2/N7 nitrogen atoms | Dual H-bond capability | Stronger target binding | 1,2-Dihydro-2,7-naphthyridin-3(4H)-one [8] |
Variable C4/C8 substitution | Tunable electronic effects | Modulation of cellular permeability | 2,4-Dichloro-1,6-naphthyridine [8] |
Octahydro saturation | Enhanced three-dimensionality | Improved solubility and bioavailability | Octahydro-4-oxo-2H-Pyrrolo[3,4-c]pyridine derivatives [2] |
Recent synthetic advances have enabled strategic functionalization at C1, C3, C4, and C8 positions, allowing medicinal chemists to fine-tune electronic properties, solubility, and three-dimensional characteristics. Particularly significant is the development of partially saturated variants like octahydro-2,7-naphthyridines, which introduce stereochemical complexity and reduced planarity. These derivatives exhibit improved solubility profiles while retaining potent target engagement capabilities. The hydrogenated ring system in compounds like tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 2096985-30-5) introduces crucial sp³ character, disrupting molecular flatness to enhance pharmacokinetic properties while maintaining the core pharmacophore geometry essential for biological activity [1] [2].
The tert-butyl carbamate (Boc) group serves as a multifaceted pharmacophore modifier in 2,7-naphthyridine chemistry. Positioned at the N2 position, this sterically demanding substituent fulfills three critical design objectives: metabolic protection, lipophilicity modulation, and conformational control. As observed in tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate (MW 352.48 g/mol, C₁₉H₃₂N₂O₄), the Boc group creates a steric shield around the carbamate functionality, significantly retarding enzymatic hydrolysis by esterases and amidases. This protection extends metabolic half-life in vivo, as demonstrated by comparative studies with methyl and ethyl carbamate analogs [1] [7].
Table 2: Pharmacokinetic Impact of Carbamate Protecting Groups in Naphthyridine Derivatives
Carbamate Type | logP Contribution | Metabolic Stability | Synthetic Utility | Representative Compound |
---|---|---|---|---|
tert-Butyl (Boc) | +1.2 to +1.8 | High (t₁/₂ > 120 min) | Acid-labile protection | CAS 2096985-30-5 [1] |
Methyl | +0.3 to +0.7 | Low (t₁/₂ ~ 20 min) | Stable to acid | Methyl 4-oxo-1,8-naphthyridine-3-carboxylate [8] |
Ethyl | +0.8 to +1.1 | Moderate (t₁/₂ ~ 45 min) | Hydrolysis-prone | Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate [8] |
Cyclobutyl | +1.5 to +2.0 | High (t₁/₂ > 90 min) | Conformationally constrained | tert-Butyl 7-(cyclobutylcarbonyl) analog (CAS 2096985-98-5) [2] |
Beyond metabolic stabilization, the Boc group optimally balances lipophilicity parameters within the LogP range (predicted LogP ≈ 2.5-3.5) favorable for membrane permeability while avoiding excessive hydrophobicity. This precise lipophilicity profile enables efficient blood-brain barrier penetration for CNS-targeted therapeutics or appropriate tissue distribution for peripheral targets. The tert-butyl group's spherical symmetry minimizes conformational entropy penalties upon binding, contributing to favorable binding thermodynamics. Furthermore, the Boc functionality serves as a versatile synthetic handle for late-stage diversification through acid-catalyzed deprotection, allowing generation of secondary amine intermediates for further structure-activity relationship exploration [1] [2] [7].
Strategic functionalization at the C7 position with cyclopentylcarbonyl and C4a with hydroxyl groups creates a synergistic pharmacophore configuration that simultaneously addresses target affinity and physicochemical requirements. The cyclopentylcarbonyl moiety (as observed in CAS 2096985-30-5) provides an optimal hydrophobic contact surface that fits precisely within the lipophilic pockets of various enzyme targets. Cyclopentane's intermediate ring size—smaller than cyclohexane but larger than cyclobutane—creates the ideal balance of conformational flexibility and van der Waals contact area. This geometric advantage enables deeper penetration into hydrophobic binding clefts compared to smaller cyclic ketones like the cyclobutylcarbonyl derivative (CAS 2096985-98-5) while avoiding the entropic penalties associated with larger ring systems [1] [2].
The C4a-hydroxy group serves multiple critical functions beyond simple polarity modulation. First, it introduces a chiral center that influences the overall molecular conformation through stereoelectronic effects. The equatorial hydroxyl configuration in saturated 2,7-naphthyridines enables favorable intramolecular hydrogen bonding with the adjacent carbonyl oxygen, creating a pseudo-rigidified structure that preorganizes the molecule for target binding. Second, this group serves as a hydrogen bond donor to strengthen interactions with protein targets, potentially contributing 1.5-2.5 kcal/mol to binding energy. Third, the hydroxyl dramatically enhances water solubility through both polarity effects and hydration shell formation, counterbalancing the lipophilicity of the cyclopentyl and tert-butyl groups. This is evidenced by the cold-chain transportation requirements for CAS 2096985-30-5, indicating sufficient hydrophilicity to necessitate temperature-controlled handling to prevent hydrolysis or degradation [1] [7].
Table 3: Bioactivity Modulation Through C7 Substituent Variation in 2,7-Naphthyridines
C7 Substituent | Hydrophobic Contact Area (Ų) | Conformational Flexibility | Target Affinity Implications | Example Compound |
---|---|---|---|---|
Cyclopentylcarbonyl | 230-250 | Moderate (pseudo-equatorial preference) | Optimal for deep pocket engagement | CAS 2096985-30-5 [1] |
Pyrrolidin-1-ylcarbonyl | 200-220 | Restricted (amide bond rotation) | Enhanced kinase selectivity | CAS 2096986-71-7 [7] |
Cyclobutylcarbonyl | 180-200 | High (ring puckering) | Reduced residence time | CAS 2096985-98-5 [2] |
Pyridylcarbonyl | 190-210 | Planar constraint | π-Stacking capability | Pyrido[1,2-a]pyrimidinyl derivatives [4] |
The stereochemical configuration at C4a critically influences biological activity. In the octahydro-2,7-naphthyridine system, the hydroxyl orientation (axial vs. equatorial) determines hydrogen-bonding networks with target proteins. Comparative studies of stereoisomers reveal that the (4aR) configuration in cyclopentylcarbonyl derivatives shows 10-100 fold greater affinity for various oxidoreductases compared to (4aS) epimers. This stereospecificity underscores the importance of chiral synthesis and analysis in developing these derivatives. Additionally, the hydroxyl serves as a synthetic handle for further derivatization through O-alkylation, acylation, or phosphorylation strategies to modulate target selectivity profiles [1] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1